molecular formula C19H25N3OS B2891587 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1251573-01-9

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2891587
CAS No.: 1251573-01-9
M. Wt: 343.49
InChI Key: XGUGGNMAULHLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influence of Imidazole Replacement in Histamine H3-Receptor Antagonists

Research exploring the influence of imidazole replacement in histamine H(3)-receptor antagonists indicates that replacing imidazole, favorably with a piperidine moiety, affects the affinity and potency of the compounds. This modification was applied to several structural classes of compounds, demonstrating that while some replacements led to a loss of affinity, others successfully maintained in vitro affinities and showed high potency in vivo. Such findings suggest the potential for designing novel ligands for receptor targeting by modifying specific moieties within complex molecules (Meier et al., 2001).

Synthesis and Characterization of Novel Bioactive Heterocycles

Another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, highlighting the importance of specific structural elements in determining molecular stability and interaction potential. The compound exhibited antiproliferative activity, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds. This type of research underscores the role of specific structural modifications in enhancing the biological activity of complex molecules (Prasad et al., 2018).

Development of Selective Estrogen Receptor Modulators

Investigations into selective estrogen receptor modulators (SERMs) demonstrate how structural modifications can significantly influence the estrogen antagonist potency of compounds. For instance, replacing a carbonyl group with oxygen in a specific compound resulted in a substantial increase in antagonist potency. This suggests that precise structural changes can dramatically alter the biological properties and potential therapeutic applications of chemical compounds (Palkowitz et al., 1997).

Novel Imidazole-Based Histamine H3 Antagonists

A novel series of imidazole-containing histamine H(3) receptor ligands were investigated, found to be potent functional antagonists, and showed significant brain uptake in vivo. This research highlights the exploration of imidazole-based compounds for potential therapeutic applications, focusing on their stability, affinity, and functional properties (Jablonowski et al., 2009).

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-18(19(7-1-2-8-19)17-4-3-13-24-17)22-10-5-16(6-11-22)14-21-12-9-20-15-21/h3-4,9,12-13,15-16H,1-2,5-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUGGNMAULHLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.